
Spectroscopic Data of Allyl Oct-2-enoate: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Allyl oct-2-enoate

Cat. No.: B15176338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the expected spectroscopic data for allyl
oct-2-enoate, a valuable compound in various research and development sectors. Due to the

limited availability of direct experimental data for allyl oct-2-enoate in public databases, this

guide leverages data from structurally analogous compounds, such as other allyl esters and

α,β-unsaturated esters, to predict its spectral characteristics. The document outlines the

anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, presenting them in a clear, tabular format. Furthermore, it details the general

experimental protocols for these spectroscopic techniques and includes a workflow diagram for

the spectroscopic analysis of synthesized organic compounds. This guide is intended to serve

as a practical resource for researchers in the fields of organic synthesis, analytical chemistry,

and drug development.

Introduction
Allyl oct-2-enoate is an organic compound with potential applications in flavor and fragrance

industries, polymer chemistry, and as an intermediate in organic synthesis. Its structure,

featuring both an allyl group and an α,β-unsaturated ester moiety, gives it unique chemical

properties. A thorough understanding of its spectroscopic characteristics is crucial for its

synthesis, identification, and quality control. This guide provides an in-depth prediction of its ¹H

NMR, ¹³C NMR, IR, and MS spectra based on the analysis of structurally related molecules.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for allyl oct-2-enoate. These

predictions are derived from the known spectral data of similar compounds, including allyl

esters and α,β-unsaturated esters.

Predicted ¹H NMR Data (in CDCl₃)
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Proton
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Notes

H-2 5.80 - 6.00 ddt
J ≈ 17.2, 10.4,

5.6

Vinyl proton of

the allyl group.

H-3 6.85 - 7.00 dt J ≈ 15.6, 6.9

Vinyl proton on

the octenoate

chain, trans to

the carbonyl.

H-4 5.75 - 5.85 dt J ≈ 15.6, 1.5

Vinyl proton on

the octenoate

chain, cis to the

carbonyl.

H-1' 4.55 - 4.65 dt J ≈ 5.6, 1.5

Methylene

protons of the

allyl group

adjacent to the

oxygen.

H-2'a 5.30 - 5.40 dq J ≈ 17.2, 1.5

Terminal vinyl

proton of the allyl

group, trans to

the other vinyl

proton.

H-2'b 5.20 - 5.30 dq J ≈ 10.4, 1.5

Terminal vinyl

proton of the allyl

group, cis to the

other vinyl

proton.

H-4' 2.15 - 2.25 q J ≈ 6.9, 7.4

Methylene

protons on the

octenoate chain.

H-5' - H-7' 1.20 - 1.50 m - Methylene

protons of the
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octyl chain.

H-8' 0.85 - 0.95 t J ≈ 7.1
Methyl protons of

the octyl chain.

Predicted ¹³C NMR Data (in CDCl₃)
Carbon Chemical Shift (δ, ppm) Notes

C-1 165 - 167 Carbonyl carbon.

C-2 118 - 120
Terminal vinyl carbon of the

allyl group.

C-3 145 - 148
Vinyl carbon on the octenoate

chain.

C-4 121 - 123
Vinyl carbon on the octenoate

chain.

C-1' 65 - 67
Methylene carbon of the allyl

group adjacent to the oxygen.

C-2' 131 - 133 Vinyl carbon of the allyl group.

C-3' 32 - 34
Methylene carbon on the

octenoate chain.

C-4' - C-7' 22 - 32
Methylene carbons of the octyl

chain.

C-8' 13 - 15
Methyl carbon of the octyl

chain.

Predicted IR Data
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Functional Group Wavenumber (cm⁻¹) Intensity Notes

C=O (ester) 1715 - 1730 Strong

The α,β-unsaturation

lowers the frequency

compared to a

saturated ester.[1]

C=C (alkene) 1640 - 1660 Medium

Overlapping signals

from the allyl and

octenoate moieties.

=C-H (alkene) 3010 - 3100 Medium
Stretching vibrations

of the vinyl protons.

C-H (alkane) 2850 - 2960 Medium-Strong
Stretching vibrations

of the alkyl chain.

C-O (ester) 1100 - 1300 Strong

Two distinct C-O

stretching bands are

expected for an ester.

[1][2]

Predicted Mass Spectrometry (MS) Data
m/z Relative Abundance Assignment

182 Moderate [M]⁺ (Molecular Ion)

141 High
[M - C₃H₅]⁺ (Loss of allyl

group)

99 High
[C₆H₉O]⁺ (McLafferty

rearrangement product)

41 Very High [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the

spectroscopic data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://orgchemboulder.com/Spectroscopy/irtutor/estersir.shtml
https://orgchemboulder.com/Spectroscopy/irtutor/estersir.shtml
https://www.spectroscopyonline.com/view/co-bond-part-vi-esters-and-rule-three
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-25 mg of the purified allyl oct-2-enoate in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be of high purity to

avoid interfering signals. Transfer the solution to a standard 5 mm NMR tube.[3]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters to set include the spectral width, acquisition time, relaxation delay, and

number of scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence to obtain singlets for each carbon. A larger number of scans will be necessary

compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both

spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample like allyl oct-2-enoate, the simplest method is to

place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin

film.[4]

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Background Spectrum: First, acquire a background spectrum of the clean salt plates to

subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

Sample Spectrum: Place the prepared sample in the IR beam path and acquire the

spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of

wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the

functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound, this can be done via direct infusion or, more commonly, through a

gas chromatograph (GC-MS) for separation and introduction.[5]

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this

type of compound, which involves bombarding the molecules with a high-energy electron

beam. This typically results in the formation of a molecular ion and various fragment ions.[6]

Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation

pattern provides valuable structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound like allyl oct-2-enoate.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic

compound.

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic

data for allyl oct-2-enoate. The tabulated NMR, IR, and MS data, derived from analogous

compounds, offer a reliable reference for researchers. The detailed experimental protocols and

the workflow diagram further serve as a practical guide for the synthesis and characterization of

this and similar organic molecules. As direct experimental data becomes available, this guide

can be updated to provide an even more accurate and valuable resource for the scientific

community.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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